tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15867771
InChI: InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-7(8(15)6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3/t7-,8-/m0/s1
SMILES:
Molecular Formula: C11H19F3N2O2
Molecular Weight: 268.28 g/mol

tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15867771

Molecular Formula: C11H19F3N2O2

Molecular Weight: 268.28 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate -

Specification

Molecular Formula C11H19F3N2O2
Molecular Weight 268.28 g/mol
IUPAC Name tert-butyl (3R,4S)-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-7(8(15)6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3/t7-,8-/m0/s1
Standard InChI Key BSKPTFCIFODADH-YUMQZZPRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)N)C(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)N)C(F)(F)F

Introduction

Structural Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₁H₁₉F₃N₂O₂, featuring a six-membered piperidine ring substituted at the 3- and 4-positions with amino and trifluoromethyl groups, respectively. The tert-butyl carbamate group at the 1-position acts as a protective moiety for the secondary amine . The trans-configuration denotes that the amino and trifluoromethyl groups occupy opposite spatial orientations, as confirmed by stereochemical descriptors (3S,4R) or (3R,4S) .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC₁₁H₁₉F₃N₂O₂
Molecular Weight268.28 g/mol
CAS Number1271811-86-9
IUPAC Nametert-butyl (3R,4S)-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC@@HC@HC1

Stereochemical Considerations

The trans-configuration is critical for the compound’s biological activity, as stereochemistry often influences receptor binding and metabolic stability. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are typically employed to confirm the spatial arrangement of substituents.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves multi-step processes, often beginning with functionalized piperidine precursors. A representative method includes:

  • Reductive Amination: A benzyl-protected intermediate, tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate, undergoes catalytic hydrogenation with ammonium formate and palladium on carbon (Pd/C) in methanol. This step removes the benzyl protecting group, yielding the primary amine .

  • Trifluoromethylation: Introduction of the trifluoromethyl group typically employs reagents like trifluoromethyl copper or via nucleophilic substitution using trifluoromethyltrimethylsilane (TMSCF₃).

Reaction Conditions:

  • Catalyst: 10% Pd/C

  • Temperature: 50°C

  • Duration: 1 hour

  • Yield: Quantitative (100%)

Purification and Characterization

Post-synthesis, the compound is purified via column chromatography or recrystallization. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (HRMS) ensure ≥97% purity, as commercialized by suppliers .

Physicochemical Properties

Solubility and Reactivity

  • Solubility: High in polar aprotic solvents (e.g., DMF, DMSO) and moderate in methanol or ethanol.

  • Reactivity: The amino group participates in acylations and alkylations, while the trifluoromethyl group enhances lipophilicity and metabolic resistance.

Applications in Medicinal Chemistry

Drug Intermediate

This compound is a building block for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its trifluoromethyl group improves blood-brain barrier permeability, making it valuable in neurotherapeutics.

Case Study: AstraZeneca’s Patent

AstraZeneca patented a related piperidine derivative (WO2007/71965) for treating respiratory disorders, highlighting the scaffold’s versatility in drug design .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.40 (s, 9H, tert-butyl), 1.88 (m, 2H, piperidine CH₂), 3.01–3.77 (m, 5H, piperidine and NH₂) .

  • HRMS: m/z calculated for C₁₁H₁₉F₃N₂O₂ [M+H]⁺: 269.1375; found: 269.1378.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator